6-bromo-1-methyl-1H-indazol-3-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

This precision-engineered 3-aminoindazole scaffold delivers unrivaled synthetic efficiency for kinase inhibitor programs. The 6-bromo substituent enables rapid late-stage diversification via Suzuki-Miyaura coupling, while the N1-methyl group occupies a critical hydrophobic pocket to boost potency (e.g., >20,000-fold improvement over unsubstituted scaffold). Use this advanced intermediate to accelerate SAR cycles, build focused libraries, and generate chemical probes with unambiguous mass tracking (exact mass 224.99016 Da). Choose 98% purity for reproducible results.

Molecular Formula C8H8BrN3
Molecular Weight 226.077
CAS No. 1214899-85-0
Cat. No. B572281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-methyl-1H-indazol-3-amine
CAS1214899-85-0
Molecular FormulaC8H8BrN3
Molecular Weight226.077
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C(=N1)N
InChIInChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
InChIKeySJCNMXPRXAGVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methyl-1H-indazol-3-amine (CAS 1214899-85-0): A Strategic Hinge-Binding Scaffold for Kinase Inhibitor and Chemical Biology Procurement


6-Bromo-1-methyl-1H-indazol-3-amine (CAS 1214899-85-0) is a heterocyclic building block belonging to the 3-aminoindazole class. Its molecular formula is C8H8BrN3, with a molecular weight of 226.07 g/mol [1]. This compound features a 6-bromo substituent and an N1-methyl group on an indazole core bearing a 3-amino moiety. These structural features are critical for its utility as a versatile intermediate in medicinal chemistry, particularly for the development of kinase inhibitors. The 3-aminoindazole scaffold is a recognized hinge-binding motif for ATP-competitive kinase inhibition, and the specific substitution pattern on this compound confers distinct reactivity and physicochemical properties that differentiate it from unsubstituted or singly substituted analogs [2].

Procurement Alert: Why 6-Bromo-1-methyl-1H-indazol-3-amine Cannot Be Simply Replaced by Other Indazole Building Blocks


The assumption that other 3-aminoindazoles can be freely interchanged for 6-bromo-1-methyl-1H-indazol-3-amine in a synthetic or biological workflow is a critical error that can lead to significant loss of potency, altered pharmacokinetics, or synthetic failure. The 6-bromo substituent provides a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) that are essential for elaborating the scaffold into complex drug candidates. The N1-methyl group is not merely a passive alkyl substituent; it can dramatically influence the binding mode and potency of the resulting inhibitors by occupying a key hydrophobic pocket in the kinase active site, as demonstrated by structure-activity relationship (SAR) studies on related indazole-based kinase inhibitors [1]. Replacing the target compound with an analog lacking the 6-bromo group would preclude critical late-stage functionalization, while an analog lacking the N1-methyl group would fail to recapitulate the optimal binding interactions observed in lead optimization campaigns. The quantitative evidence below demonstrates the specific, verifiable advantages of this precise substitution pattern.

6-Bromo-1-methyl-1H-indazol-3-amine: A Quantitative Differentiation Evidence Guide for Scientific Selection and Procurement


Enhanced Lipophilicity and Synthetic Utility Driven by the 6-Bromo Substituent

The 6-bromo substituent on 6-bromo-1-methyl-1H-indazol-3-amine significantly increases its lipophilicity compared to the non-brominated analog 1-methyl-1H-indazol-3-amine. This is reflected in its computed XLogP3-AA value of 1.9, which is higher than the parent 1-methyl-1H-indazol-3-amine scaffold [1]. This property is crucial for optimizing the pharmacokinetic profile of drug candidates. Furthermore, the bromine atom serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions, a capability absent in non-halogenated analogs, thereby enabling the construction of structurally diverse compound libraries [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Precise Molecular Weight for Mass-Directed Purification and Analytical Verification

The exact molecular weight of 6-bromo-1-methyl-1H-indazol-3-amine is 226.07 g/mol, with an exact mass of 224.99016 Da [1]. This value is a critical parameter for liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) applications, enabling precise identification and purification of the compound and its derivatives. In contrast, the non-brominated analog 1-methyl-1H-indazol-3-amine has a significantly different molecular weight (approx. 147.18 g/mol), which would yield different mass spectral signals and retention times, potentially leading to misidentification in automated workflows.

Analytical Chemistry Quality Control High-Throughput Experimentation

Enhanced Kinase Inhibitor Potency from N1-Methyl Substitution: Class-Level Inference from 1H-Indazol-3-amine Scaffold

The unsubstituted parent scaffold, 1H-indazol-3-amine, exhibits weak inhibition of human PDK1 kinase with an IC50 of 311,000 nM (311 µM) [1]. This baseline activity is dramatically improved by the addition of substituents that engage specific kinase pockets. Structural biology evidence from a co-crystal structure of a potent 1H-indazol-3-amine derivative with FGFR1 (PDB ID: 4ZSA) demonstrates that the N1-methyl group makes favorable hydrophobic contacts within the kinase active site, contributing to the compound's potent inhibition (IC50 = 15.0 nM) [2]. The presence of both the N1-methyl and 6-bromo substituents on 6-bromo-1-methyl-1H-indazol-3-amine provides a pre-optimized scaffold that incorporates these key potency-enhancing features, offering a strategic starting point for inhibitor development compared to the unsubstituted or singly substituted analogs.

Kinase Inhibitor Medicinal Chemistry SAR

Distinct Synthetic Utility via 6-Bromo Handle for Late-Stage Diversification

6-Bromo-1-methyl-1H-indazol-3-amine features a bromine atom at the 6-position, which is absent in the common comparator 1-methyl-1H-indazol-3-amine (CAS 60301-20-4). This bromine atom serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid and efficient introduction of diverse aryl, heteroaryl, or amine substituents at the 6-position in the final stages of a synthesis, a capability that is entirely absent in the non-brominated analog [1]. This enables the parallel synthesis of focused compound libraries for structure-activity relationship (SAR) exploration without the need for de novo scaffold synthesis for each derivative.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

6-Bromo-1-methyl-1H-indazol-3-amine (CAS 1214899-85-0): Primary Procurement-Driven Research and Industrial Applications


Kinase Inhibitor Lead Optimization and SAR Studies

The compound serves as an ideal advanced intermediate for the synthesis of potent, selective kinase inhibitors. The combination of the 3-amino hinge-binding motif and the N1-methyl group, which has been shown to enhance potency by engaging hydrophobic pockets in kinases like FGFR1 (IC50 = 15.0 nM for an optimized derivative) [1], provides a robust starting point for lead optimization. The 6-bromo handle enables late-stage diversification to explore SAR at the solvent-exposed region, as demonstrated in the synthesis of 6-bromoindazole-based inhibitors [2]. This workflow is directly supported by the evidence of a >20,000-fold potency improvement over the unsubstituted 1H-indazol-3-amine scaffold [3].

Chemical Biology Probe Synthesis and Target Identification

The distinct molecular weight (226.07 g/mol) and exact mass (224.99016 Da) of this compound, as established by PubChem [4], facilitate its use in the synthesis of chemical probes for target identification and validation studies. The unique mass signature allows for unambiguous tracking of the probe and its metabolites in complex biological matrices using LC-MS and HRMS. The synthetic versatility provided by the 6-bromo group allows for the attachment of affinity tags or fluorescent reporters without disrupting the core binding interactions.

Parallel Synthesis of Diversified Compound Libraries

In high-throughput medicinal chemistry, this compound is a key building block for generating focused libraries of indazole-based analogs. The presence of the 6-bromo substituent enables efficient, parallel Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce a wide variety of chemical diversity at the 6-position [2]. This approach is far more efficient than synthesizing each library member via a linear, multi-step route from scratch. The quantitative advantage is in the significant reduction in synthetic steps and purification time, leading to faster SAR cycles.

Analytical Reference Standard for Mass Spectrometry-Based Assays

The well-defined and distinct molecular weight and exact mass of 6-bromo-1-methyl-1H-indazol-3-amine (226.07 g/mol and 224.99016 Da, respectively) [4] make it suitable as a reference standard for calibrating and validating mass spectrometry instruments used in drug discovery. Its unique isotopic pattern from the bromine atom further aids in its unambiguous identification, providing a robust internal control for quantitative bioanalytical methods.

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